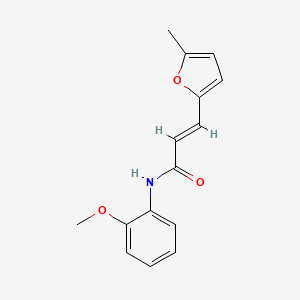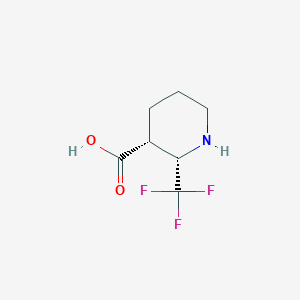![molecular formula C18H18FNO4S3 B2480294 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2185590-70-7](/img/structure/B2480294.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides represent a significant class of compounds with diverse applications, particularly in medicinal chemistry and material science. Their unique structural features enable a wide range of chemical reactions and modifications, leading to various physical and chemical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to enhance selectivity and potency. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity in cyclooxygenase inhibitors (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. Crystallographic analysis provides detailed insights into the supramolecular architecture, revealing interactions such as C—H⋯πaryl and C—H⋯O that contribute to the stability and properties of these compounds (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, contributing to their diverse applications. The reactivity can be influenced by substituents, as seen in the synthesis of allenylsulfonamide and enaminonesulfonamide via In(III)-catalyzed couplings (Samanta & Hajra, 2018).
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research indicates that derivatives of N-phenylbenzenesulfonamide show fungicidal activities against pathogens like Pythium ultimum, suggesting potential applications in agriculture for controlling diseases such as Damping-off. These activities are influenced by structural characteristics, as demonstrated through molecular holographic quantitative structure-activity relationships (HQSAR) analysis, highlighting the importance of specific substituents for enhancing bioactivity (조윤기 et al., 2008).
Cancer Research
Sulfonamide derivatives have been evaluated for their potential as anticancer agents. For instance, aminothiazole-paeonol derivatives demonstrated significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Among these, certain compounds showed superior potency compared to 5-fluorouracil, indicating their promise as lead compounds for developing new anticancer therapies (Chia-Ying Tsai et al., 2016).
Drug Development and Molecular Interaction Studies
Sulfonamide drugs have been discovered to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This finding is crucial for developing antimitotic agents that could serve as therapeutic options for conditions such as cancer. The interaction of these drugs with tubulin was investigated using techniques like isothermal titration calorimetry, providing insights into their binding thermodynamics and mechanisms of action (Mithu Banerjee et al., 2005).
Chemical Synthesis and Reactivity
The utility of sulfonamide compounds extends into chemical synthesis and reactivity. N-fluorobenzenesulfonimide, for example, has been identified as an efficient nitrogen source for C–N bond formation, demonstrating its role in facilitating various synthetic routes for the development of novel compounds. This versatility underscores the significance of sulfonamides in organic chemistry and drug synthesis efforts (Yan Li & Qian Zhang, 2014).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that the compound contains a2,2’-bithiophene moiety , which is a common structural element in many organic semiconductors . This suggests that the compound may interact with biological targets involved in electron transport or redox reactions.
Mode of Action
Given its structural similarity to other bithiophene-containing compounds, it may interact with its targets through π-π stacking interactions , which are common in organic semiconductors . These interactions could potentially alter the electronic properties of the target, leading to changes in its function.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Other bithiophene-containing compounds have been shown to selectively ionize alkaloids in matrix-assisted laser desorption/ionization mass spectrometry . This suggests that the compound may have a role in modulating the activity of enzymes involved in alkaloid biosynthesis or metabolism.
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Given its potential role in modulating the activity of enzymes involved in alkaloid biosynthesis or metabolism , it may have effects on cellular processes that depend on these metabolites.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-16-4-3-13(9-14(16)19)27(22,23)20-10-15(21)18-6-5-17(26-18)12-7-8-25-11-12/h3-9,11,15,20-21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVGVXLJWUXZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)
![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B2480220.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)
